

How to dissolve and store C-DIM12 for research

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Compound of Interest		
Compound Name:	C-DIM12	
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Application Notes and Protocols for C-DIM12

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, storage, and research applications of **C-DIM12**, a potent activator of the nuclear receptor Nurr1. **C-DIM12** has demonstrated anti-inflammatory and neuroprotective effects, making it a valuable tool for studies in oncology and neurological diseases.[1]

Chemical Properties and Storage

Proper handling and storage of **C-DIM12** are crucial for maintaining its stability and activity.



Property	Data
Molecular Weight	356.85 g/mol [2]
Formula	C23H17ClN2[2]
CAS Number	178946-89-9[2]
Appearance	Powder[2]
Purity	≥98%
Solubility	Soluble in DMSO (≥100 mg/mL or 280.23 mM) and ethanol (100 mM).[1] Insoluble in water.[2] For optimal solubility in DMSO, it is recommended to use a fresh, anhydrous grade, as DMSO can absorb moisture, which may reduce the solubility of the compound.[1][2]
Storage (Powder)	Store at -20°C for up to 3 years.[2]
Storage (Stock Solution)	Aliquot and store at -80°C for up to 1 year or at -20°C for up to 1 month.[2] It is advisable to protect stock solutions from light.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots. [2]

Experimental Protocols Protocol 1: Preparation of C-DIM12 Stock Solution

This protocol outlines the preparation of a high-concentration stock solution of **C-DIM12**, which can be further diluted for various experimental applications.

Materials:

- C-DIM12 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)



- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated pipettes

Procedure:

- Equilibrate: Allow the **C-DIM12** powder and anhydrous DMSO to reach room temperature before opening to prevent condensation.
- Weigh: Accurately weigh the desired amount of C-DIM12 powder.
- Dissolve: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM). For example, to prepare a 100 mM stock solution from 1 mg of C-DIM12 (MW: 356.85), add 28.02 μL of DMSO.
- Mix: Vortex the solution thoroughly until the C-DIM12 is completely dissolved. Gentle
 warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.
- Aliquot: Dispense the stock solution into sterile, single-use aliquots.
- Store: Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[2]

Protocol 2: In Vitro Application - Inhibition of NF-κB Signaling in BV-2 Microglial Cells

This protocol describes the use of **C-DIM12** to inhibit lipopolysaccharide (LPS)-induced NF-κB activation and subsequent inflammatory gene expression in BV-2 microglial cells.[2]

Materials:

- BV-2 microglial cells
- Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
- C-DIM12 stock solution (e.g., 100 mM in DMSO)



- Lipopolysaccharide (LPS)
- Phosphate-buffered saline (PBS)
- Reagents for downstream analysis (e.g., RNA extraction, qPCR, ELISA)

Procedure:

- Cell Seeding: Seed BV-2 cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
- Pre-treatment: Dilute the C-DIM12 stock solution in complete culture medium to the desired final concentration (e.g., 10 µM).[3] The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Pre-treat the cells with the C-DIM12-containing medium for a specified duration (e.g., 30 minutes).[3]
- Stimulation: Following pre-treatment, add LPS to the culture medium to induce an inflammatory response (e.g., 1 μg/mL).[3]
- Incubation: Incubate the cells for the desired period (e.g., 24 hours) to allow for the expression of inflammatory mediators.[2][3]
- Analysis: Harvest the cells or culture supernatant for downstream analysis. For example, quantify the mRNA levels of NF-κB target genes such as NOS2, IL-6, and CCL2 using qPCR, or measure the protein levels of secreted cytokines using ELISA.[2]

Protocol 3: In Vivo Application - Neuroprotection in a Mouse Model of Parkinson's Disease

This protocol provides a general guideline for the oral administration of **C-DIM12** in a mouse model of Parkinson's disease induced by MPTP.[4]

Materials:

- C-DIM12 powder
- Vehicle for oral administration (e.g., Corn Oil)



- MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and Probenecid
- Male C57BL/6 mice
- Oral gavage needles

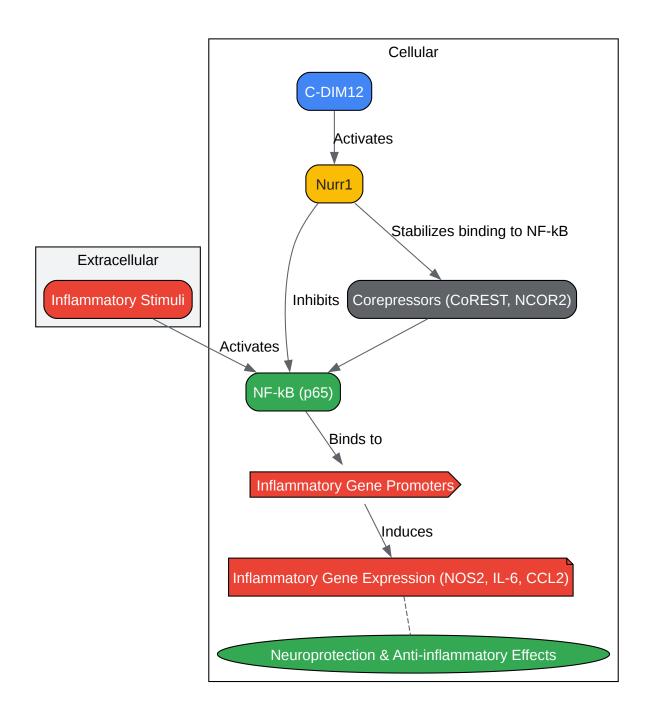
Procedure:

- Preparation of Dosing Solution: Suspend C-DIM12 powder in the chosen vehicle (e.g., Corn Oil) to the desired concentration (e.g., for a 50 mg/kg dose).[2] Ensure the suspension is homogenous before each administration.
- Animal Model Induction: Induce Parkinsonism in mice using a standard MPTP/probenecid protocol.[4]
- Administration: Administer C-DIM12 or vehicle to the mice via oral gavage. Dosing regimens
 may vary, but a representative example is daily administration.[4]
- Monitoring and Analysis: Monitor the mice for behavioral changes and, at the end of the study, sacrifice the animals for neurochemical and histological analysis of the brain to assess neuroprotection.

Signaling Pathway and Experimental Workflow C-DIM12 Mechanism of Action

C-DIM12 functions as an activator of the orphan nuclear receptor Nurr1. By binding to Nurr1, it modulates the expression of genes involved in inflammation and neuronal function. A key mechanism of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[2] **C-DIM12** stabilizes the binding of corepressor proteins, such as CoREST and NCOR2, to NF-κB, which in turn reduces the binding of the p65 subunit of NF-κB to the promoters of inflammatory genes.[2] This leads to a decrease in the expression of pro-inflammatory mediators like NOS2, IL-6, and CCL2.[2]





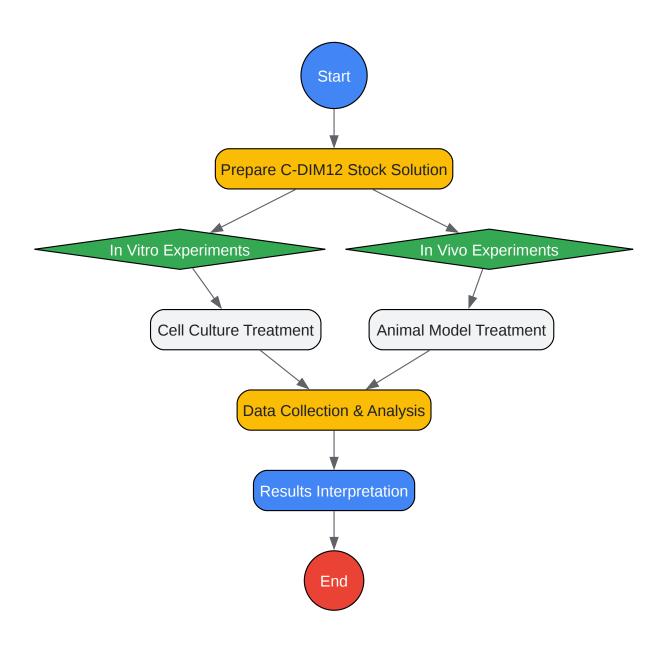
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Caption: C-DIM12 signaling pathway.



General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of **C-DIM12** in a research setting.



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Caption: General experimental workflow for **C-DIM12** research.



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